1-Methyl-2-oxo-1,2-dihydro-1,6-naphthyridine-5-carboxylic acid
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Overview
Description
1-Methyl-2-oxo-1,2-dihydro-1,6-naphthyridine-5-carboxylic acid is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by its fused-ring system, which results from the fusion of two pyridine rings through two adjacent carbon atoms.
Preparation Methods
The synthesis of 1-Methyl-2-oxo-1,2-dihydro-1,6-naphthyridine-5-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of 3-aminopyridine with diethyl methylenemalonate, followed by thermal cyclization to form the naphthyridine core . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-Methyl-2-oxo-1,2-dihydro-1,6-naphthyridine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the compound reacts with alkyl halides to form N-alkyl substituted derivatives.
Major products formed from these reactions include various substituted naphthyridine derivatives, which can exhibit different pharmacological activities.
Scientific Research Applications
1-Methyl-2-oxo-1,2-dihydro-1,6-naphthyridine-5-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and anticancer agent.
Mechanism of Action
The mechanism of action of 1-Methyl-2-oxo-1,2-dihydro-1,6-naphthyridine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit certain enzymes involved in cell proliferation . The compound can also interact with DNA, leading to the disruption of cellular processes in microbial and cancer cells.
Comparison with Similar Compounds
1-Methyl-2-oxo-1,2-dihydro-1,6-naphthyridine-5-carboxylic acid can be compared with other naphthyridine derivatives, such as:
1,5-Naphthyridine: Known for its antimicrobial properties.
1,8-Naphthyridine: Exhibits a range of biological activities, including anticancer and antiviral effects.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct pharmacological properties and makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C10H8N2O3 |
---|---|
Molecular Weight |
204.18 g/mol |
IUPAC Name |
1-methyl-2-oxo-1,6-naphthyridine-5-carboxylic acid |
InChI |
InChI=1S/C10H8N2O3/c1-12-7-4-5-11-9(10(14)15)6(7)2-3-8(12)13/h2-5H,1H3,(H,14,15) |
InChI Key |
JOIIVSVYFLTRBU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC1=O)C(=NC=C2)C(=O)O |
Origin of Product |
United States |
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